

Application Note: Quantification of Isoprocarb in Cucumber using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoprocarb*

Cat. No.: *B1672275*

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Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of **isoprocarb**, a carbamate insecticide, in cucumber samples. The protocol employs a widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by reversed-phase HPLC with UV detection. The method is demonstrated to be sensitive, accurate, and precise, making it suitable for routine monitoring of **isoprocarb** residues in cucumbers to ensure food safety and compliance with regulatory limits.

Introduction

Isoprocarb is a carbamate insecticide used to control a variety of insect pests on crops such as rice and vegetables. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for **isoprocarb** in food commodities. Therefore, a reliable and validated analytical method for the determination of **isoprocarb** residues is crucial for food safety monitoring. This application note provides a comprehensive protocol for the quantification of **isoprocarb** in cucumber using HPLC with UV detection, including detailed sample preparation, chromatographic conditions, and method validation data.

Experimental

Materials and Reagents

- **Isoprocarb** analytical standard ($\geq 99\%$ purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) sorbent (optional, for highly pigmented samples)
- QuEChERS extraction salt packets
- 0.22 μm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for the analysis. The specific conditions are summarized in the table below.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 column (e.g., 150 mm × 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile:Water (Gradient elution)
Gradient Program	30% Acetonitrile for 1 min, ramp to 70% Acetonitrile in 5 min, hold for 12 min
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	25 °C
Detector	UV Diode Array Detector (DAD)
Detection Wavelength	210 nm

Sample Preparation (QuEChERS Method)

The QuEChERS method is a simple and effective technique for the extraction and cleanup of pesticide residues from food matrices.^{[1][2]}

3.1. Extraction

- Weigh 10 g of a homogenized cucumber sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
- Cap the tube and shake vigorously for 1 minute.
- Centrifuge at ≥3000 x g for 5 minutes.

3.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing PSA, C18, and anhydrous MgSO₄.

- Vortex for 30 seconds.
- Centrifuge at $\geq 3000 \times g$ for 5 minutes.
- Filter the supernatant through a $0.22 \mu\text{m}$ syringe filter into an HPLC vial.

Method Validation

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).

4.1. Linearity

The linearity of the method was evaluated by constructing a calibration curve using matrix-matched standards at five concentration levels. The correlation coefficient (r^2) was found to be >0.99 , indicating excellent linearity over the tested range.

4.2. LOD and LOQ

The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively. For carbamates in cucumber, LODs are reported to be in the range of $1.8\text{--}5.6 \mu\text{g/kg}$.[\[3\]](#)[\[4\]](#)[\[5\]](#)

4.3. Accuracy and Precision

Accuracy was assessed through recovery studies by spiking blank cucumber samples at three different concentration levels. Precision was evaluated by determining the relative standard deviation (RSD) of replicate analyses. The results are summarized in the table below.

Spiked Concentration (mg/kg)	Recovery (%)	RSD (%)
Low	70.0 - 111.1	< 10.6
Medium	70.0 - 111.1	< 10.6
High	70.0 - 111.1	< 10.6

Recovery data for carbamates in cucumber.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Another study utilizing the QuEChERS method for pesticides in cucumber reported mean recoveries ranging from 88.4% to 102.2% with RSD values below 10%.^[6] Furthermore, recoveries for spiked pesticides in a cucumber matrix at 50 ng/g were found to be between 75.2% and 119.6% with RSDs from 2.1% to 8.9%.^[1]

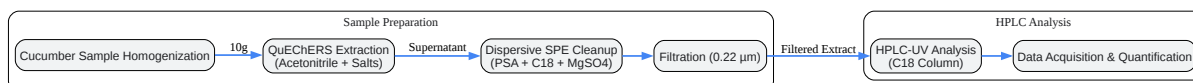
Results and Discussion

The developed HPLC method provides excellent separation and quantification of **isoprocab** in cucumber samples. The QuEChERS sample preparation method is efficient in extracting the analyte and removing matrix interferences, leading to clean chromatograms and reliable results. The validation data demonstrates that the method is accurate, precise, and sensitive enough for the routine analysis of **isoprocab** residues at levels relevant to regulatory MRLs.

Conclusion

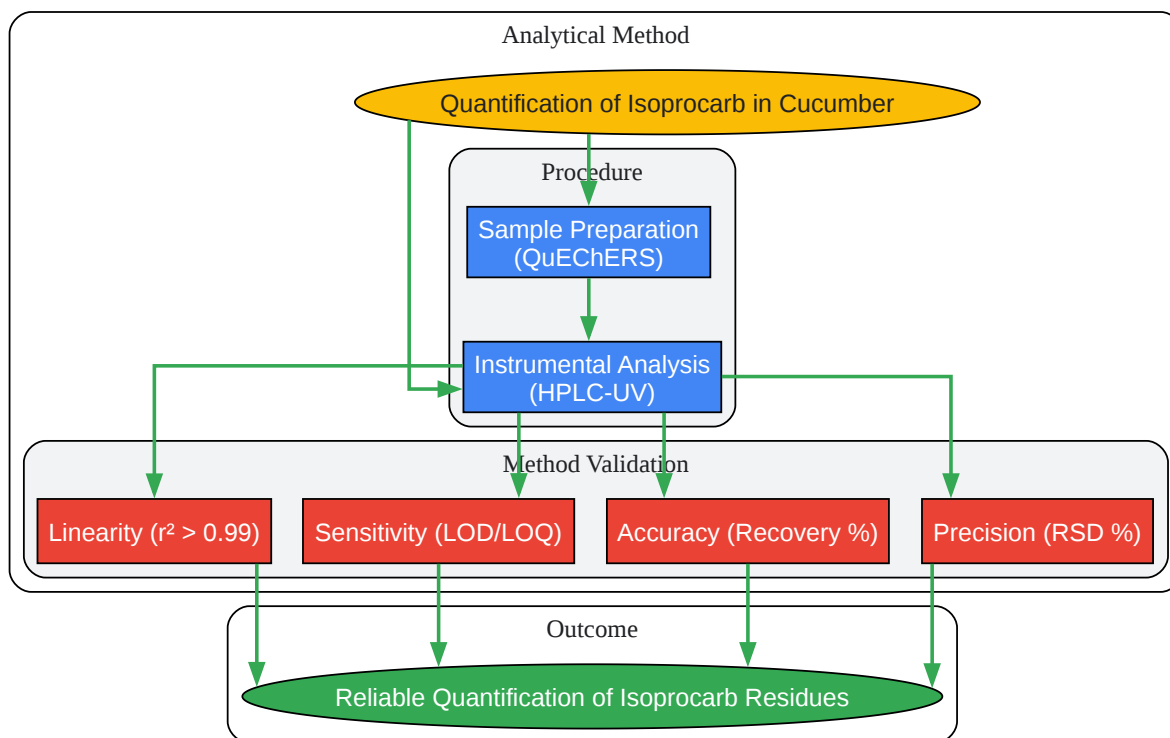
This application note describes a robust and reliable HPLC method for the quantification of **isoprocab** in cucumber. The combination of the QuEChERS sample preparation technique and reversed-phase HPLC with UV detection offers a practical solution for food safety laboratories involved in pesticide residue monitoring. The method's performance characteristics meet the typical requirements for analytical methods in regulatory analysis.

Visualizations



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Caption: Experimental workflow for **isoprocab** analysis in cucumber.



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Caption: Logical relationship of the analytical method for **isoprocarb**.

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